molecular formula C15H12FN3OS B6079369 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol

6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol

Cat. No. B6079369
M. Wt: 301.3 g/mol
InChI Key: WMHZTKGXSNEQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, also known as FSN-047, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves the inhibition of several key enzymes and pathways involved in cancer, inflammation, and infectious diseases. 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit the activity of several viral enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol are complex and varied, depending on the specific disease or condition being studied. In cancer research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In inflammation research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to reduce the production of inflammatory cytokines, inhibit the migration of immune cells, and promote tissue repair. In infectious disease research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit viral replication, reduce inflammation, and enhance the immune response.

Advantages and Limitations for Lab Experiments

6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has several advantages for lab experiments, including its high potency, selectivity, and specificity for its target enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol in preclinical studies before moving on to clinical trials.

Future Directions

There are several future directions for research on 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, including the development of more potent and selective analogs, the optimization of dosing and administration regimens, and the evaluation of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol in various disease states. The potential applications of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol in the treatment of cancer, inflammation, and infectious diseases make it a promising target for future research.

Synthesis Methods

The synthesis of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves several steps, including the reaction of 4-fluoro-1-naphthylmethanethiol with 2-chloro-4,6-dimethoxypyrimidine, followed by the addition of ammonia and reduction with sodium borohydride. The final product is obtained through recrystallization from ethanol. This synthesis method has been optimized to produce high yields of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol with excellent purity.

Scientific Research Applications

6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In infectious disease research, 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and Zika virus.

properties

IUPAC Name

4-amino-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c16-12-6-5-9(10-3-1-2-4-11(10)12)8-21-15-18-13(17)7-14(20)19-15/h1-7H,8H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHZTKGXSNEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-[(4-fluoronaphthyl)methylthio]pyrimidin-4-ol

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